Nicotine d-bitartrate
Description
Structure
2D Structure
Properties
CAS No. |
6550-19-2 |
|---|---|
Molecular Formula |
C14H20N2O6 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m01/s1 |
InChI Key |
QLDPCHZQQIASHX-LDGFUSNJSA-N |
SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Synonyms |
3-[(2S)-1-Methyl-2-pyrrolidinyl]pyridine (2R,3R)-2,3-Dihydroxybutanedioate; _x000B_(-)-1-Methyl-2-[3-pyridyl]pyrrolidine Tartrate; Nicotine Tartrate; (-)-Nicotine Bitartrate; Nicotine d-Bitartrate; Nicotine Hydrotartrate; |
Origin of Product |
United States |
Synthetic and Stereochemical Considerations
Strategies for the Synthesis of Nicotine (B1678760) d-Bitartrate
The primary method for synthesizing Nicotine d-bitartrate involves the direct reaction of nicotine with d-tartaric acid. smolecule.com A typical procedure includes dissolving d-(-)-tartaric acid in a suitable solvent, such as a mixture of water and ethanol (B145695), followed by the addition of (S)-nicotine. acs.org The resulting solution is then processed to induce crystallization, yielding the salt. smolecule.com The molar ratio of nicotine to tartaric acid is a critical parameter, with a 1:2 ratio commonly employed to produce nicotinium bis-d-(-)-tartrate. acs.org
The synthesis can be influenced by various factors, including the choice of solvent and the temperature. For instance, one method describes dissolving tartaric acid in a water and ethanol mixture, adding nicotine, and then allowing for slow evaporation to form the crystalline salt. smolecule.com Another approach involves dissolving d-(-)-tartaric acid in ethanol, adding (S)-nicotine, and vigorously stirring the solution before allowing crystallization to occur. acs.org These variations highlight the flexibility in synthetic strategies to obtain this compound.
Enantioselective Synthesis and Resolution of Nicotine Enantiomers
The stereochemistry of nicotine is a critical aspect, as the naturally occurring (S)-(-)-nicotine is significantly more physiologically active than its (R)-(+)-enantiomer. wikipedia.org Consequently, methods for obtaining enantiomerically pure nicotine are of paramount importance.
Resolution Techniques Utilizing Chiral Tartaric Acid Derivatives
Classical resolution via diastereomeric salt formation is a widely used technique to separate the enantiomers of racemic nicotine. This process leverages the differential solubility of the diastereomeric salts formed between the racemic nicotine and a chiral resolving agent. While d-tartaric acid itself has been used, it has been reported to yield the unnatural (R)-nicotine with low chiral purity. googleapis.com
More effective resolution has been achieved using derivatives of tartaric acid. For example, dibenzoyl-d-tartaric acid has been successfully employed as a resolving agent to obtain enantiomerically pure (S)- and (R)-nicotine. googleapis.comgoogle.com The choice of solvent system is also crucial in this process. A mixture of isopropanol (B130326) and methanol (B129727) has been identified as a particularly effective solvent system for the resolution of (R,S)-nicotine with dibenzoyl-d-tartaric acid. googleapis.com Similarly, di-p-toluoyl-D-tartaric acid is another resolving agent used in the separation of nicotine enantiomers. google.com The selection of the D-toluoyl derivative specifically favors the crystallization of the S-nicotine enantiomer due to favorable steric and electronic interactions within the crystal lattice.
The following table summarizes the use of different tartaric acid derivatives in the resolution of nicotine:
| Resolving Agent | Target Enantiomer | Reported Purity/Yield | Solvent System |
| d-Tartaric Acid | (R)-Nicotine | Low chiral purity (62%) googleapis.com | Not specified |
| Dibenzoyl-d-tartaric acid | (S)-Nicotine | 96.4% chiral purity (in ethanol) googleapis.com | Ethanol, Acetone, Isopropanol-Methanol googleapis.com |
| Dibenzoyl-l-tartaric acid | (R)-Nicotine | 99.9% chiral purity googleapis.com | Isopropanol-Methanol (1.0:0.3) googleapis.com |
| Di-p-toluoyl-D-tartaric acid | S-(-)-Nicotine | >95% ee | Ethanol or Methanol |
Influence of Stereochemistry on Compound Purity
The stereochemical configuration of both the nicotine and the tartaric acid directly impacts the purity of the final this compound product. The interaction between the specific enantiomers of nicotine and tartaric acid dictates the formation and stability of the resulting diastereomeric salt. For instance, the combination of (S)-nicotine with d-(-)-tartaric acid leads to the formation of (S)-nicotinium bis-d-(-)-tartrate. acs.org
The efficiency of the resolution process, and therefore the enantiomeric purity of the isolated nicotine, is highly dependent on the "chiral recognition" between the resolving agent and the nicotine enantiomers. A mismatch in this recognition can lead to lower yields and reduced enantiomeric excess. High-performance liquid chromatography (HPLC) is a standard analytical technique used to determine the enantiomeric purity of the final product. google.com For example, a preparation of nicotine bitartrate (B1229483) dihydrate crystals reported an enantiomer content of as low as 0.036%. google.com
Crystallization Methodologies for this compound
Crystallization is a critical step in the synthesis of this compound, as it not only purifies the compound but also influences its physical properties such as stability and particle size.
Control of Crystal Form and Particle Size Distribution
The crystal form and particle size of this compound can be controlled by manipulating the crystallization conditions. Slow evaporation of the solvent is a common technique used to obtain single crystals suitable for X-ray diffraction analysis. acs.org For example, single crystals of (S)-nicotinium bis-d-(-)-tartrate have been grown from an ethanol solution. acs.org
The particle size distribution can be precisely controlled through specific crystallization protocols. One patented method describes a process to produce nicotine bitartrate dihydrate crystals with a D90 (90% of the particles are smaller than this diameter) of less than 10 microns. google.com This method involves dissolving L-(+)-tartaric acid in a mixed solvent of a low molecular weight alcohol and water, followed by the controlled addition of a nicotine solution. google.com The control of process parameters such as temperature, stirring speed, and the rate of addition of the nicotine solution is crucial for achieving the desired particle size. google.com
The table below illustrates the effect of different crystallization conditions on the particle size of nicotine bitartrate dihydrate:
| Alcohol Solvent | Alcohol:Water Ratio (v/v) | Temperature (°C) | D90 (µm) | HPLC Purity (%) |
| Ethanol | 85:15 | 65 | 7.824 | 99.92 |
| Methanol | 65:35 | 45 | 8.261 | 99.91 |
| Isopropanol | 70:30 | 55 | 9.647 | 99.95 |
| Ethanol | Not specified | Not specified | 156.483 | 99.05 |
Data adapted from a Chinese patent. google.com
Impact of Crystallization on Compound Stability
Crystallization is an effective method for enhancing the stability of nicotine, which is an oil prone to degradation at room temperature. acs.org The formation of a crystalline salt like this compound significantly improves its thermal stability. acs.org For instance, (S)-nicotinium bis-d-(-)-tartrate exhibits a high melting point of 143.1 °C, making it one of the highest-melting nicotine salts reported. acs.orgacs.org This enhanced thermal stability is a key advantage for the storage and handling of the compound.
Furthermore, crystallization can also improve the photostability of nicotine. acs.org Studies have shown that nicotinium tartrate salts exhibit enhanced resistance to photo-induced degradation compared to nicotine in its freebase form. acs.org After 24 hours of irradiation in a UV photoreactor, the crystalline salts showed significantly less degradation, demonstrating that crystal engineering can effectively limit UV-induced degradation. acs.org Stability studies have also confirmed that this compound is stable when stored in sealed glass containers for at least 15 days at temperatures ranging from -20°C to 60°C. nih.gov
Advanced Analytical Methodologies for Nicotine D Bitartrate
Spectrophotometric Techniques for Quantitative Analysis
Spectrophotometry provides a straightforward and accessible method for the quantitative analysis of substances by measuring the absorption of light.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative determination of nicotine (B1678760) and its salts, including Nicotine d-bitartrate. The method is based on the principle that the nicotine molecule absorbs light in the UV spectrum. A simple and validated UV spectrophotometric method for this compound dihydrate involves measuring its absorbance in a 0.1 N Hydrochloric acid (HCl) solution. asianpubs.org The wavelength of maximum absorbance (λmax) for this compound dihydrate in this medium is observed at 259 nm. asianpubs.org
In other studies using methanol (B129727) as the solvent, the λmax for pure nicotine was found to be 261 nm. jddtonline.info The method demonstrates linearity over a specific concentration range, allowing for the creation of a standard calibration curve by plotting absorbance against concentration. asianpubs.orgjddtonline.info For instance, a linear response has been recorded over concentration ranges of 5-10 µg/mL and 2-12 µg/mL. asianpubs.orgjddtonline.info This technique is valued for its simplicity, speed, and cost-effectiveness, making it suitable for routine analysis in quality control settings. asianpubs.orgasianpubs.org
Chromatographic Separations and Detection Methods
Chromatographic techniques are essential for separating nicotine from other compounds that may be present in a sample, providing a higher degree of specificity compared to spectrophotometry.
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely adopted method for the analysis of this compound. This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
A common stationary phase is a C18 reversed-phase column. nih.govmdpi.comejua.netajrconline.org The mobile phase composition is a critical parameter that is optimized to achieve good separation. Typical mobile phases consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govmdpi.comajrconline.org For example, one method uses a mobile phase of acetonitrile and sodium hydrogen carbonate buffer (pH 10.0) in a 20:80 v/v ratio. mdpi.com Another employs a mixture of methanol and a potassium dihydrogen orthophosphate buffer. ajrconline.orgsaspublishers.com The UV detector is typically set at a wavelength where nicotine shows strong absorbance, such as 254 nm, 259 nm, or 260 nm. mdpi.comejua.netajrconline.orgakjournals.com The retention time, the time it takes for nicotine to travel through the column to the detector, is a key identifier. For instance, with a C18 column and a mobile phase of acetonitrile and a pH 10 buffer, nicotine elutes at approximately 4.8 minutes. mdpi.com
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Kinetex Evo C18 (150 x 4.6 mm, 5 µm) mdpi.com | C18-Thermo (250 x 4.6 mm, 5 µm) akjournals.com | Phenomenex C18 (250 x 4.6 mm) saspublishers.com |
| Mobile Phase | Acetonitrile:Sodium Hydrogen Carbonate (pH 10.0, 30 mM) (20:80, v/v) mdpi.com | Water buffer (0.1% Triethylamine, pH 7.0):Acetonitrile (70:30, v/v) akjournals.com | Methanol:Potassium Dihydrogen Ortho Phosphate buffer (50:50, v/v) saspublishers.com |
| Flow Rate | 1.0 mL/min mdpi.com | 1.0 mL/min akjournals.com | 1.0 mL/min saspublishers.com |
| Detection Wavelength | 259 nm mdpi.com | 254 nm akjournals.com | 260 nm saspublishers.com |
| Column Temperature | 35 °C mdpi.com | Ambient akjournals.com | Ambient saspublishers.com |
| Retention Time | 4.8 min mdpi.com | < 5 min akjournals.com | 2.797 min saspublishers.com |
For applications requiring higher sensitivity and selectivity, such as bioanalysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of LC with the mass analysis capability of a tandem mass spectrometer. The mass spectrometer is typically operated in the positive ion mode using electrospray ionization (ESI). springernature.com
Detection is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion for the analyte is selected and fragmented, and a resulting specific product ion is monitored. springernature.comoup.com For nicotine, a common MRM transition is the precursor ion mass-to-charge ratio (m/z) of 163.2 fragmenting to the product ion m/z 130.1 or 132. oup.comnih.govsci-hub.boxnih.gov This high specificity allows for accurate quantification even in complex matrices like plasma or urine. springernature.complos.org The method can simultaneously quantify nicotine and its various metabolites, such as cotinine (B1669453) and hydroxycotinine. plos.org
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Nicotine | 163.2 | 130.1 | nih.govnih.gov |
| Nicotine | 163.2 | 132 | sci-hub.box |
| Cotinine | 177.4 | 98.3 | nih.govnih.gov |
| Cotinine | 177.0 | 80 | oup.com |
| Nicotine-N'-oxide | 179.1 | 162.1 | mdpi.com |
| Nornicotine | 149.1 | 80.1 | mdpi.com |
Method Validation in Research Contexts
To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated. Method validation is a requirement for regulatory compliance and is guided by international standards, such as those from the International Conference on Harmonisation (ICH). nih.govnih.gov
A robust analytical method for this compound is validated by assessing several key performance characteristics: nih.govnih.gov
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. nih.gov
Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. nih.gov For HPLC methods, linearity for nicotine has been established in ranges such as 0.78–50 µg/mL and 25-125 µg/mL, with correlation coefficients (R²) typically exceeding 0.999. mdpi.comsaspublishers.com
Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. nih.gov For nicotine analysis, accuracy is often required to be within 98-102%. nih.gov
Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov An RSD of less than 2% is often required. mdpi.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com For an HPLC-UV method, the LOD for nicotine has been reported as 0.07 µg/mL. mdpi.com
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com For an HPLC-UV method, the LOQ for nicotine has been reported as 0.3 µg/mL. mdpi.com
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, flow rate) and provides an indication of its reliability during normal usage. nih.gov
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Linearity (HPLC, R²) | > 0.999 | mdpi.comsaspublishers.com |
| Accuracy (% Recovery) | 98 - 102% | nih.gov |
| Precision (% RSD) | < 2% | mdpi.com |
| LOD (HPLC-UV) | 0.07 µg/mL | mdpi.com |
| LOQ (HPLC-UV) | 0.3 µg/mL | mdpi.com |
| LOD (LC-MS/MS) | ~0.3 ng/mL | nih.gov |
| LOQ (LC-MS/MS) | ~0.75 - 2.5 ng/mL | plos.orgajpaonline.com |
Application as an Analytical Reference Standard in Biological Matrices
This compound serves as a critical analytical reference standard for the accurate quantification of nicotine and its metabolites in various biological matrices. Its stability and well-characterized nature make it an ideal material for developing and validating robust analytical methods essential for toxicology, clinical chemistry, and research on tobacco exposure. nih.govacs.orgnih.gov As a certified reference material (CRM) or pharmaceutical secondary standard, it provides the benchmark against which unknown sample concentrations are measured, ensuring the reliability and comparability of results across different laboratories and studies. sigmaaldrich.comajpaonline.com
The primary application of this compound in this context is in the preparation of stock solutions, calibration standards, and quality control (QC) samples. nih.govajpaonline.com These standards are indispensable for a range of analytical techniques, most notably high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are frequently employed for analyzing complex biological samples like blood, plasma, urine, and saliva. impactfactor.orgnih.govcdc.govupf.edu
In a typical workflow, a stock solution is prepared by accurately weighing the this compound reference standard and dissolving it in a suitable solvent. ajpaonline.comasianpubs.org This stock solution is then used to create a series of calibration standards at varying concentrations that span the expected range of nicotine levels in the biological samples. impactfactor.orgoup.com When these standards are analyzed, they generate a calibration curve, which plots the instrumental response against the known concentration of the analyte. ajpaonline.comasianpubs.org This curve is the basis for quantifying the amount of nicotine in the test samples.
The validation of these analytical methods is a rigorous process governed by international guidelines, and this compound is central to this process. ajpaonline.com Key validation parameters assessed using these standards include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. asianpubs.org A linear relationship is established by analyzing multiple calibration standards. For instance, in one spectrophotometric method, linearity was demonstrated in the concentration range of 5-10 µg/mL, yielding a coefficient of correlation (r²) of 0.9994. asianpubs.org An HPLC method for nicotine in human blood plasma showed linearity in the range of 5–22 µg/mL with a correlation coefficient (r) of 0.996. impactfactor.org
Table 1: Examples of Linearity Data for Nicotine Analysis Using Nicotine Bitartrate (B1229483) Standards
| Analytical Method | Matrix/Solvent | Concentration Range | Correlation Coefficient (r/r²) | Source |
| UV Spectrophotometry | 0.1 N HCl | 5 - 10 µg/mL | r² = 0.9994 | asianpubs.org |
| HPLC-UV | Human Blood Plasma | 5 - 22 µg/mL | r = 0.996 | impactfactor.org |
| RP-HPLC | Solvent | 1.25 - 125 µg/mL | r² = 0.9970 | ajpaonline.com |
| LC-MS/MS | Macrophage Lysate | 3.3 - 1028.1 ng/mL | >0.99 | nih.gov |
| UHPLC-MS/MS | Water (for urine/saliva) | 1 - 2000 ng/mL | r² > 0.995 | upf.edu |
Accuracy and Precision are determined by analyzing QC samples prepared from the this compound standard at multiple concentration levels (low, medium, and high). Accuracy reflects how close the measured value is to the true value and is often expressed as percent recovery. Precision measures the repeatability of the results, typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). asianpubs.org For an HPLC-UV method, accuracy was reported between 112.49% and 114.12%, with precision (%CV) ranging from 2.15% to 3.95%. impactfactor.org A validated UV spectrophotometry method showed an average recovery of about 100.53% and a precision of >1% RSD. researchgate.net
Table 2: Research Findings on Method Validation Parameters in Biological Matrices
| Parameter | Method | Matrix | Findings | Source |
| Accuracy | HPLC-UV | Human Blood Plasma | 112.49% - 114.12% recovery | impactfactor.org |
| Precision | HPLC-UV | Human Blood Plasma | 2.15% - 3.95% (%CV) | impactfactor.org |
| Limit of Detection (LOD) | HPLC-UV | Human Blood Plasma | 2.021 µg/mL | impactfactor.org |
| Limit of Quantification (LOQ) | HPLC-UV | Human Blood Plasma | 6.737 µg/mL | impactfactor.org |
| LOD | RP-HPLC | N/A | 0.25 µg/ml | ajpaonline.com |
| LOQ | RP-HPLC | N/A | 0.75 µg/ml | ajpaonline.com |
| LOQ | UPLC/MS/MS | Plasma | 0.1 ng/mL for nicotine | oup.com |
| LOQ | LC-MS/MS | Macrophage Lysate | 3.3 ng/mL for nicotine | nih.gov |
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. asianpubs.org These are crucial for studies involving low-level exposure, such as passive smoking. cdc.gov For example, a highly sensitive UPLC-MS/MS method reported an LOQ for nicotine in plasma as low as 0.1 ng/mL. oup.com
Beyond nicotine itself, the analysis often extends to its major metabolites, such as cotinine and trans-3'-hydroxycotinine, which have longer half-lives and serve as more stable biomarkers of tobacco exposure. cdc.govmdpi.com In these comprehensive analyses, reference standards for each metabolite are also used, often in conjunction with this compound, to create multi-analyte calibration curves. plos.org Furthermore, to correct for matrix effects and variations in extraction efficiency, stable isotope-labeled internal standards (e.g., nicotine-d4, cotinine-d3) are added to all samples, calibrators, and QCs. cdc.govupf.edu The use of this compound as the primary quantitative standard in concert with these internal standards forms the basis of the highly accurate isotope dilution mass spectrometry methods. cdc.gov
Pharmacology of Nicotine D Bitartrate in Preclinical Models
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions
The primary pharmacological action of nicotine (B1678760) is as an agonist at most nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems. nih.govscholaris.cawikipedia.org These receptors are pentameric structures, composed of five subunits arranged around a central ion pore. mdpi.com The combination of different subunits (e.g., α2-α10, β2-β4) results in a large diversity of nAChR subtypes with distinct pharmacological properties. mdpi.comfrontiersin.org Nicotine's psychoactive effects are primarily mediated by its binding to nAChRs in the brain, which allows the passage of cations like sodium, potassium, and calcium, leading to neuronal depolarization and the release of various neurotransmitters. scholaris.cadrugbank.com
Nicotine acts as an agonist at most nAChR subtypes, with particularly high affinity for the α4β2 subtype, which is abundantly expressed in the central nervous system. wikipedia.orgfrontiersin.orgacs.org The α4β2 and the homomeric α7 subtypes are the most prevalent nAChRs in the brain. mdpi.comfrontiersin.org
The α4β2 receptor is considered a primary target mediating the addictive and reinforcing properties of nicotine. wikipedia.orgnih.gov Studies have shown that nicotine is a potent full agonist for α4β2 nAChRs. frontiersin.org The α4β2 subtype can exist in two different stoichiometries, (α4)2(β2)3 (high sensitivity to agonists) and (α4)3(β2)2 (low sensitivity), which have distinct functional properties. mdpi.com The high-sensitivity subtype is significantly affected by chronic nicotine exposure. mdpi.com
The α7 nAChR, another major subtype, is characterized by its high permeability to calcium ions. mdpi.com Nicotine demonstrates weaker agonistic activity at α7 nAChRs compared to α4β2 receptors. frontiersin.org The activation of α7 nAChRs is implicated in neuroprotective and cognitive-enhancing effects and plays a role in modulating neuroinflammation. mdpi.com While nicotine functions as an agonist at most nAChRs, it acts as an antagonist at the α9 and α10 subunits. wikipedia.orgfrontiersin.org
Table 1: Agonist Potency (EC₅₀) of Nicotine at Human nAChR Subtypes EC₅₀ is the concentration of a drug that gives a half-maximal response.
| Receptor Subtype | Nicotine EC₅₀ (µM) | Reference |
|---|---|---|
| α4β2 | 1.0 ± 0.2 | frontiersin.org |
| α7 | 54.5 ± 10.6 | frontiersin.org |
| α3β4 | 42.4 ± 2.2 | frontiersin.org |
| α6/3β2β3 | 0.7 ± 0.1 | frontiersin.org |
Nicotine's interaction with nAChRs has been extensively characterized through binding studies, which reveal its affinity for different receptor subtypes. Affinity is often expressed as the equilibrium dissociation constant (KD) or the inhibition constant (Ki), with lower values indicating higher binding affinity.
Nicotine exhibits the highest binding affinity for the α4β2 nAChR subtype, with a reported Ki value of approximately 1 nM. wikipedia.org Kinetic studies of L-[³H]nicotine binding in rat brain membrane preparations show complex, biphasic association kinetics, suggesting a conformational change in the receptor upon ligand binding. nih.gov These studies propose a two-state model where the receptor exists in a low-affinity and a high-affinity state, with nicotine binding facilitating a shift towards the high-affinity conformation. nih.gov The dissociation of nicotine from these high-affinity sites follows first-order kinetics. nih.gov
Table 2: Binding Affinity of Nicotine for nAChR Subtypes Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the binding sites at equilibrium.
| Receptor Subtype | Nicotine Kᵢ (nM) | Reference |
|---|---|---|
| α4β2 | 1 | wikipedia.org |
| α4β2 | 2 | acs.org |
| α3β4 | 480 | acs.org |
| α7 | 5890 | acs.org |
Chronic exposure to nicotine leads to significant neuroadaptations, including changes in the expression and function of nAChRs. A hallmark of chronic nicotine administration is the upregulation of high-affinity nAChRs, particularly the α4β2 subtype. frontiersin.orgplos.org
In preclinical models, continuous administration of nicotine tartrate has been shown to significantly increase the mRNA expression of α4, β2, and α7 nAChR subunits in the ventral tegmental area (VTA) of rats compared to saline-treated controls. frontiersin.org This upregulation is thought to be initiated by receptor desensitization, a state where the receptor has a high affinity for the agonist but the ion channel is closed and non-conducting. mdpi.comuky.edu Prolonged exposure to nicotine initially activates nAChRs, which is followed by a period of desensitization. nih.gov This desensitized state is believed to trigger a compensatory increase in the number of receptors on the cell surface. uky.edu The presence of the α5 subunit, which can co-assemble with α4β2 receptors, has been shown to confer resistance to nicotine-induced desensitization in VTA dopaminergic neurons. plos.org
Neurochemical Effects in Animal Models
Nicotine's interaction with nAChRs triggers the release of a wide array of neurotransmitters, profoundly impacting brain function. drugbank.comnih.gov By acting as a "volume control," nicotine modulates the activity of several neurotransmitter systems, including the dopamine (B1211576), serotonin (B10506), norepinephrine (B1679862), acetylcholine, and glutamate (B1630785) systems. wikipedia.orgnih.gov
A critical neurochemical effect of nicotine is its powerful modulation of the mesolimbic dopamine system. nih.govjneurosci.org This system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc) and other forebrain regions, is central to reward, reinforcement, and motivation. nih.govjneurosci.org Nicotine activates nAChRs located on the cell bodies of dopamine neurons in the VTA and on their terminals in the NAc and striatum. drugbank.comnih.gov This activation leads to the depolarization of dopamine neurons and a subsequent increase in dopamine release in these terminal regions. drugbank.comelifesciences.org Both α4β2* and α6* containing nAChRs are known to contribute to nicotine-evoked dopamine release. psu.edu
Numerous preclinical studies using techniques like in vivo microdialysis have demonstrated that systemic administration of nicotine robustly increases extracellular dopamine levels in the nucleus accumbens and striatum. nih.govnih.gov This effect is considered a key neurobiological substrate for nicotine's reinforcing and addictive properties.
Studies using nicotine d-bitartrate (referred to as nicotine tartrate) in rats have directly measured these effects. A single intraperitoneal injection of nicotine tartrate (0.5 mg/kg) caused a marked increase in extracellular dopamine release in the nucleus accumbens, reaching a peak of approximately 140% of baseline levels between 10 to 40 minutes post-injection. frontiersin.orgnih.gov In another experiment, a higher dose of nicotine tartrate (1 mg/kg) resulted in a peak dopamine release of about 190% between 20 to 30 minutes after injection. frontiersin.org Nicotine administration has been shown to increase dopamine release in the striatum as well. nih.govetsu.edu The modulation of dopamine release by nicotine is complex, involving not only direct stimulation of dopamine terminals but also influences on GABAergic and glutamatergic inputs. elifesciences.org
Table 3: this compound Effects on Dopamine Release in Rat Nucleus Accumbens
| Nicotine Tartrate Dose (Intraperitoneal) | Peak Dopamine Release (% of Baseline) | Time to Peak | Reference |
|---|---|---|---|
| 0.5 mg/kg | ~140% | 10-40 min | frontiersin.orgnih.gov |
| 1.0 mg/kg | ~190% | 20-30 min | frontiersin.org |
Dopamine System Modulation
Dopamine Transporter (DAT) Function and Regulation
This compound exerts a complex and indirect modulatory effect on the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft. In preclinical models, acute administration of nicotine has been shown to increase the efficiency of the DAT, leading to enhanced dopamine clearance. nih.govuky.edu Studies using in vivo voltammetry in rats have demonstrated that nicotine increases dopamine clearance in both the striatum and the medial prefrontal cortex. uky.edu This effect is mediated by nicotinic acetylcholine receptors (nAChRs), as it can be blocked by the nAChR antagonist mecamylamine (B1216088). uky.edu
Kinetic analysis of dopamine uptake has revealed that nicotine administration leads to an increase in the maximal velocity (Vmax) of dopamine transport, without significantly altering the affinity of the transporter for dopamine (Km) or the total number of transporters (Bmax) as determined by [3H]GBR12935 binding. uky.edu This suggests that nicotine enhances the intrinsic activity of existing DAT proteins rather than increasing their number on the cell surface. uky.edu Further supporting this, Western blot analyses have shown that nicotine does not alter the surface expression of striatal DAT. uky.edu The mechanism underlying this increase in Vmax is thought to involve nAChR activation on dopamine cell bodies or other indirect signaling pathways, as in vitro application of nicotine to striatal synaptosomes does not replicate the effect on Vmax observed in vivo. uky.edu
Interestingly, the effects of nicotine on DAT function can vary by brain region. For instance, nicotine has been found to enhance amphetamine-induced dopamine release, a process dependent on reverse transport by DAT, in the prefrontal cortex but not in the striatum or nucleus accumbens. nih.gov Furthermore, tolerance develops to the effects of nicotine on DAT function. After repeated daily injections of nicotine for five days, the ability of a subsequent nicotine challenge to increase dopamine clearance is significantly diminished. uky.edu
| Parameter | Effect of Acute this compound | Reference |
| Dopamine Clearance | Increased in striatum and medial prefrontal cortex | uky.edu |
| DAT Vmax | Increased | uky.edu |
| DAT Km | No change | uky.edu |
| DAT Bmax | No change | uky.edu |
| DAT Surface Expression | No change | uky.edu |
Alterations in Other Neurotransmitter Systems
Beyond the dopaminergic system, this compound significantly modulates the function of other critical neurotransmitter systems, including the serotonergic and noradrenergic systems.
Serotonergic System: Preclinical studies indicate a complex interaction between nicotine and the serotonin (5-hydroxytryptamine, 5-HT) system. Developmental exposure to nicotine bitartrate (B1229483) has been shown to alter the expression of serotonin receptors. nih.gov For example, developmental nicotine exposure can increase the expression of 5-HT1A and 5-HT2 receptors in the midbrain of neonatal primates. nih.gov In adult rats, nicotine withdrawal has been associated with changes in 5-HT2A and 5-HT2C receptor binding in various brain regions. Specifically, nicotine withdrawal increased [3H]ketanserin binding to 5-HT2A receptors in the ventral tegmental area and ventral dentate gyrus, while decreasing it in the nucleus accumbens shell. mdc-berlin.de Conversely, a reduction in [3H]mesulergine binding to 5-HT2C receptors was observed in the ventral dentate gyrus. mdc-berlin.de Functionally, serotonin can modulate nicotine's effects, and conversely, nicotine can alter serotonergic neurotransmission. For instance, the activation of 5-HT7 receptors has been implicated in the altered respiratory responses to serotonin following developmental nicotine exposure. nih.gov
Noradrenergic System: Nicotine administration stimulates the release of norepinephrine in various brain regions. In vivo microdialysis studies in rats have shown that nicotine induces a dose-dependent increase in norepinephrine levels in the hypothalamic paraventricular nucleus. researchgate.net This effect is centrally mediated, as it is blocked by the central nAChR antagonist mecamylamine but not by the peripheral antagonist hexamethonium. researchgate.net The rewarding and reinforcing effects of nicotine are also influenced by the noradrenergic system. The α1-adrenergic receptor antagonist prazosin (B1663645) has been shown to reduce nicotine self-administration and to decrease nicotine-induced dopamine release in the nucleus accumbens shell, suggesting a functional interaction between the noradrenergic and dopaminergic systems in mediating nicotine's effects. nih.gov Furthermore, spontaneously hypertensive rats (SHR), an animal model of ADHD, exhibit a blunted norepinephrine release in response to nicotine. nih.gov
| Neurotransmitter System | Effect of this compound | Specific Receptors/Mechanisms | Reference |
| Serotonergic | Altered receptor expression and function | 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7 | nih.govmdc-berlin.de |
| Noradrenergic | Increased norepinephrine release | Mediated by central nAChRs | researchgate.net |
| Modulation of nicotine's rewarding effects | α1-adrenergic receptors | nih.gov |
Behavioral Pharmacology Studies in Animal Models
Self-Administration Paradigms
Intravenous self-administration is a widely used preclinical model to study the reinforcing properties of drugs. In this paradigm, animals learn to perform an operant response, such as pressing a lever, to receive an infusion of a drug. Studies have consistently shown that rats will readily self-administer this compound, demonstrating its reinforcing effects. nih.govfrontiersin.org The acquisition of nicotine self-administration is often facilitated by pairing the infusion with a conditioned stimulus, such as a light cue, highlighting the importance of environmental cues in nicotine-taking behavior. nih.gov
In a typical self-administration study, rats are trained on a fixed-ratio (FR) schedule of reinforcement, where a fixed number of responses are required for each infusion. For example, under an FR1 schedule, each active lever press results in a nicotine infusion. nih.gov Adolescent rats have been shown to readily acquire and maintain nicotine self-administration, with some studies suggesting they are more sensitive to the reinforcing effects of nicotine than adults. biomolther.org The dose of nicotine is a critical factor, with an inverted U-shaped dose-response curve often observed. oup.com For instance, C57BL/6 mice have been shown to acquire self-administration at a dose of 0.03 mg/kg/infusion. oup.com Research comparing nicotine freebase with nicotine salts, such as nicotine tartrate, has found that nicotine salts can lead to greater reinforcement-related behaviors in rats. frontiersin.org
| Animal Model | Key Findings | Reference |
| Rats | Readily acquire and maintain this compound self-administration. | nih.govfrontiersin.org |
| Nicotine salts may produce greater reinforcement than nicotine freebase. | frontiersin.org | |
| Adolescents may be more sensitive to nicotine's reinforcing effects. | biomolther.org | |
| Mice | Acquire self-administration, with effective doses around 0.03 mg/kg/infusion. | oup.com |
Conditioned Place Preference (CPP) Models
The conditioned place preference (CPP) paradigm is used to assess the rewarding effects of a drug by measuring an animal's preference for an environment previously paired with the drug's administration. Studies have demonstrated that this compound can induce a significant conditioned place preference in both rats and mice, indicating its rewarding properties. biomolther.orgnih.govnih.gov
The expression of nicotine-induced CPP is dose-dependent. In adolescent rats, a subcutaneous dose of 0.2 mg/kg has been shown to produce a robust CPP, while in adult rats, a higher dose of 0.6 mg/kg is required to elicit a similar effect. biomolther.orgnih.gov This suggests an age-dependent sensitivity to the rewarding effects of nicotine. The route of administration can also influence the outcome, with subcutaneous administration generally producing a stronger CPP than intraperitoneal administration. biomolther.org In female mice, stress has been shown to induce reinstatement of a previously extinguished nicotine place preference at doses of 0.5 mg/kg and 0.75 mg/kg. nih.gov The rewarding effects of nicotine as measured by CPP are thought to be mediated by the mesolimbic dopamine system. mdpi.com
| Animal Model | Effective Dose for CPP | Key Findings | Reference |
| Adolescent Rats | 0.2 mg/kg (s.c.) | More sensitive to nicotine's rewarding effects than adults. | biomolther.orgnih.gov |
| Adult Rats | 0.6 mg/kg (s.c.) | Higher dose required for CPP compared to adolescents. | biomolther.orgnih.gov |
| Female Mice | 0.5 - 0.75 mg/kg | Stress can reinstate extinguished nicotine CPP. | nih.gov |
Stress-Induced Reinstatement of Drug-Seeking Behaviors
Relapse to drug use after a period of abstinence is a major challenge in treating addiction, and stress is a well-known trigger for relapse. Preclinical models of reinstatement are used to study the neurobiological mechanisms underlying relapse. In these models, an animal is first trained to self-administer a drug, after which the behavior is extinguished by removing the drug reinforcement. Reinstatement of drug-seeking behavior is then triggered by exposure to a stressor.
Both physical and pharmacological stressors have been shown to effectively reinstate nicotine-seeking behavior in animal models. nih.govoup.commdpi.com For example, intermittent foot-shock stress can reliably reinstate responding on a lever previously associated with nicotine infusion. mdpi.comjneurosci.org The pharmacological stressor yohimbine, an α2-adrenergic receptor antagonist that increases noradrenergic activity, also induces robust reinstatement of nicotine-seeking in rats. nih.gov In mice, exposure to foot-shock has been shown to reinstate nicotine-seeking behavior in about 50% of animals, while a priming injection of nicotine reinstated the behavior in 30% of animals. oup.comoup.com The combination of stress and drug-associated cues can produce an even more potent reinstatement of nicotine-seeking, suggesting an additive effect. nih.gov These findings highlight the critical role of the stress system in nicotine relapse.
| Stressor | Animal Model | Outcome | Reference |
| Foot-shock | Rats & Mice | Reinstatement of nicotine-seeking behavior. | mdpi.comjneurosci.org |
| Yohimbine | Rats | Robust reinstatement of nicotine-seeking. | nih.gov |
| Restraint Stress | Rats | Reinstatement of nicotine CPP. | mdpi.com |
Exploratory Behaviors and Locomotor Activity Assessment
Nicotine administration is known to affect exploratory behaviors and locomotor activity in preclinical models. These effects are often assessed in an open-field arena, where measures such as distance traveled, rearing, and time spent in the center of the arena are recorded. Acute administration of nicotine generally increases locomotor activity, an effect that is thought to be mediated by the stimulation of the mesolimbic dopamine system. unirioja.esresearchgate.net
With repeated administration, a phenomenon known as locomotor sensitization can occur, where the locomotor-activating effects of nicotine become progressively enhanced. unirioja.esresearchgate.net This sensitization is observed in both adolescent and adult rats. unirioja.es Interestingly, some studies suggest that while both age groups show locomotor sensitization, chronic nicotine exposure may disrupt the inhibition of risk-related behaviors, such as exploring the open areas of an open field, only in adolescent rats. unirioja.es In dopamine transporter knockdown (DAT KD) mice, which exhibit a hyper-exploratory phenotype, chronic infusion of nicotine hydrogen tartrate has been shown to partially normalize this excessive exploratory behavior. escholarship.org The effects of developmental nicotine exposure on locomotor activity in offspring can be variable, with some studies reporting increases, decreases, or no change in activity, depending on the specific experimental parameters. plos.org
| Animal Model | Nicotine Effect on Locomotor Activity | Key Findings | Reference |
| Adolescent & Adult Rats | Increased locomotor activity and sensitization with chronic exposure. | Adolescents may show increased risk-taking behavior. | unirioja.esresearchgate.net |
| DAT Knockdown Mice | Partial normalization of hyper-exploratory behavior. | Suggests a role for nicotinic receptor agonism in modulating dopamine-related hyperactivity. | escholarship.org |
| Offspring (Developmental Exposure) | Variable (increased, decreased, or no change). | Effects are dependent on experimental design. | plos.org |
Impact on Autonomic Responses
This compound administration in preclinical models has been shown to exert significant effects on the autonomic nervous system, primarily impacting cardiovascular function. Nicotine stimulates the sympathetic nervous system, leading to the release of catecholamines, which in turn increases heart rate and blood pressure. wikipedia.org
In conscious, freely-moving rats, the administration of nicotine produces changes in both sympathetic and parasympathetic cardiovascular activity. nih.gov The specific effects can be complex, with the potential for both increases and decreases in heart rate and blood pressure, depending on the interplay between sympathetic and parasympathetic activation. nih.gov Central nicotinic receptors located in the brainstem also play a role in cardiovascular control. nih.gov
Studies in mouse models of cardiac conditions have utilized this compound to investigate its effects on cardiac function. For instance, in a mouse model of familial hypertrophic cardiomyopathy, intravenous administration of nicotine tartrate was used to mimic the effects of smoking on cardiac function, assessing parameters such as heart rate, left ventricular pressure, and the maximal rates of pressure development and decrease. physiology.org Another study reported that treatment with nicotine tartrate salt dissolved in drinking water could abrogate certain changes associated with pressure overload-induced cardiac hypertrophy in mice. frontiersin.org
The impact of nicotine on autonomic responses can also be observed in changes in heart rate variability (HRV). HRV analysis in preclinical studies can provide insights into the balance between sympathetic and parasympathetic activity. nih.gov Smoking, as a delivery method for nicotine, has been shown to stimulate predominantly sympathetic activity in the short term, followed by an increase in parasympathetic activity over a longer duration. nih.gov
Table 1: Effects of Acute Nicotine Administration on Cardiovascular Parameters in Mice
| Parameter | Pre-Nicotine Administration | Post-Nicotine Administration (10.0 ng·g⁻¹·min⁻¹) |
| Heart Rate (bpm) | Baseline | Increased |
| Left Ventricular Pressure (LVP) | Baseline | Increased |
| Maximal Rate of LVP Development (+dP/dt) | Baseline | Increased |
| Maximal Rate of LVP Decrease (-dP/dt) | Baseline | Altered |
| Data derived from studies on the acute effects of nicotine in mice. physiology.org |
Modeling Nicotine Addiction Phenotypes
This compound is frequently used in preclinical research to model various aspects of nicotine addiction. Animal models are crucial for understanding the rewarding and reinforcing effects of nicotine, as they bypass ethical and methodological challenges associated with human studies. Two of the most widely used behavioral paradigms are conditioned place preference (CPP) and self-administration (SA). biomolther.org
In CPP studies, an animal learns to associate a specific environment with the rewarding effects of a drug. Several studies have demonstrated that nicotine can induce a conditioned place preference, with the effective dose varying between adolescent and adult rats. biomolther.orgnih.gov For example, adolescent rats have been shown to be more sensitive to the rewarding effects of nicotine, exhibiting CPP at lower doses compared to adults. biomolther.orgnih.gov Research has also explored the genetic components of nicotine preference, with studies showing that the deletion of certain genes, such as Fatty Acid-Binding Protein 5 (FABP5), can enhance nicotine-conditioned place preference in mice. mdpi.com
Self-administration paradigms allow animals to voluntarily consume a drug, which is considered a more direct measure of the reinforcing properties of a substance. biomolther.orgnih.gov Preclinical studies have successfully established nicotine self-administration in rodents using this compound (referred to as nicotine hydrogen tartrate in many studies). biomolther.orgnih.govoup.com These studies have shown that the rate of nicotine self-administration is dependent on the dose per infusion. biomolther.org For instance, adolescent rats have been found to readily self-administer nicotine at a dose of 0.03 mg/kg/infusion. biomolther.org Furthermore, research comparing nicotine salts, including nicotine tartrate, to nicotine-freebase found that nicotine salts could lead to greater reinforcement-related behaviors in rats. nih.govfrontiersin.org
Table 2: Nicotine Self-Administration in Adolescent vs. Adult Rats
| Animal Group | Nicotine Dose (mg/kg/infusion) | Acquisition of Self-Administration |
| Adolescent Rats | 0.03 | Significant |
| Adult Rats | 0.03 | Not consistently observed |
| Data compiled from self-administration studies in rats. biomolther.org |
Stereochemical Influence on Pharmacological Efficacy in Vivo
Nicotine exists as two stereoisomers, (S)-(-)-nicotine and (R)-(+)-nicotine. The naturally occurring form in tobacco is predominantly (S)-nicotine. doctorlib.org In vivo studies have demonstrated that the two enantiomers possess different pharmacological potencies.
(S)-nicotine is significantly more potent than (R)-nicotine in its pharmacological effects. acs.org In animal models, (S)-nicotine is reported to be up to 9 to 28 times more active than (R)-nicotine in behavioral and performance tests. acs.org This difference in potency is also reflected in their binding affinities to nicotinic acetylcholine receptors (nAChRs). In vitro studies have shown that (-)-nicotine is 13 to 25-fold more potent than (+)-nicotine in displacing radiolabeled ligands from nAChRs in rat brain cortex. nih.gov
The relative potency of the d-isomer (which corresponds to (R)-(+)-nicotine) has been compared to the l-isomer ((S)-(-)-nicotine) in various in vivo assays. One study found that d-nicotine had qualitatively similar effects to the l-isomer on ganglionic and neuromuscular sites, but with a lower relative potency. For instance, the potency for elevating blood pressure in rats was approximately 0.06 for the d-isomer compared to the l-isomer. researchgate.net
While (S)-nicotine is the more potent agonist at most nAChRs, both stereoisomers can have biological effects. researchgate.net For example, both have been shown to interfere with the production of certain lipid mediators involved in inflammation. researchgate.net The faster clearance of (R)-nicotine and its primary metabolite, (R)-cotinine, compared to their (S)-counterparts has also been noted. researchgate.net
Table 3: Relative Potency of Nicotine Stereoisomers in Preclinical Models
| Pharmacological Effect | (S)-(-)-Nicotine (l-isomer) | (R)-(+)-Nicotine (d-isomer) | Relative Potency (d-isomer vs. l-isomer) |
| Blood Pressure Elevation (Rat) | High | Low | ~0.06 |
| Superior Cervical Ganglion Stimulation (Cat) | High | Moderate | ~0.2 |
| Neuromuscular Blockade (Rat Diaphragm) | High | High | ~1.0 |
| Data based on comparative studies of nicotine stereoisomers. researchgate.net |
Pharmacokinetics of Nicotine D Bitartrate in Non Human Organisms
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Nicotine (B1678760) d-bitartrate, a salt form of nicotine, is frequently utilized in preclinical research to investigate the pharmacological and toxicological effects of nicotine. Its stability compared to nicotine freebase makes it a preferred compound for such studies. nih.gov The pharmacokinetics of nicotine, including its absorption, distribution, metabolism, and excretion (ADME), have been characterized in various animal models, providing crucial insights into its biological fate.
Comparative Pharmacokinetics of Nicotine Salt Forms vs. Freebase
Studies comparing nicotine salt forms, such as nicotine bitartrate (B1229483), with nicotine freebase have revealed significant differences in their pharmacokinetic profiles in animal models.
In rats, subcutaneous administration has shown that while nicotine absorption is rapid for all forms, nicotine salts like nicotine benzoate, lactate, and tartrate tend to have a shorter time to reach maximum plasma concentration (Tmax) compared to nicotine freebase. researchgate.netcoresta.org However, nicotine freebase can achieve and sustain higher plasma concentrations (Cmax). researchgate.netcoresta.org One study found that the peak plasma nicotine concentration of nicotine-freebase was approximately double that of nicotine salts at a 1 mg/kg dose. frontiersin.org Conversely, the metabolic rate and clearance of nicotine freebase are decreased, leading to longer retention in the body. researchgate.netcoresta.org
Research in male rats has demonstrated that nicotine salts can be absorbed more quickly and may reach higher initial concentrations, whereas freebase nicotine is metabolized more slowly, allowing it to persist at higher levels. researchgate.net This difference in pharmacokinetics may underlie observed behavioral distinctions, with some nicotine salts leading to greater reinforcement-related behaviors compared to freebase nicotine. frontiersin.orgresearchgate.netdntb.gov.ua
The pH of the formulation also appears to play a role. For instance, with nicotine benzoate, a lower pH has been associated with a lower Cmax in plasma. researchgate.netcoresta.org
Bioavailability Across Different Administration Routes in Preclinical Species
The route of administration significantly influences the bioavailability of nicotine. In male Sprague-Dawley rats, the bioavailability of nicotine following a single oral gavage dose was found to be 53%. oup.com
Inhalation studies in rats have shown that nicotine is rapidly absorbed, with Tmax values as short as 0.08 hours (approximately 5 minutes). oup.com The Cmax and area under the curve (AUC), a measure of total drug exposure, were found to be dose-dependent. oup.com Following inhalation, nicotine exhibits a systemic elimination half-life of around 2.3–2.4 hours in rats. tandfonline.com
Intravenous administration provides a direct route into the systemic circulation, and studies in squirrel monkeys have been used to model age-related differences in nicotine disposition. researchgate.netresearchgate.net The oral bioavailability of nicotine in one study was reported to be 44%, which was higher than anticipated based on its systemic clearance, suggesting potential extrahepatic metabolism. researchgate.net
The vehicle used for administration can also affect pharmacokinetic outcomes. For example, studies have used different vehicles like saline versus a propylene (B89431) glycol/water mixture, which is a common carrier in electronic cigarette liquids, potentially leading to variations in results. oup.com
Time Course of Nicotine and Metabolite Concentrations in Biological Samples
Following administration, nicotine is distributed throughout the body and subsequently metabolized, primarily in the liver, into various metabolites, with cotinine (B1669453) being the most prominent. nih.govmdpi.com The time course of nicotine and its metabolites can be tracked in different biological samples, such as plasma, brain tissue, and urine.
In rats, after subcutaneous injection, nicotine levels in the nucleus accumbens shell dialysate can reach up to 51 ng/ml, with corresponding cotinine levels reaching 14 ng/ml. nih.gov Following intragastric administration in alcohol-preferring rats, maximal nicotine and cotinine levels in the dialysate were around 19-21 ng/ml and 14-25 ng/ml, respectively. nih.gov Nicotine is typically detectable within the first 15 minutes, while cotinine appears after about 45 minutes. nih.gov
The half-life of nicotine is relatively short compared to its primary metabolite, cotinine. In male rats, the half-life of nicotine is approximately 1 hour, whereas for cotinine it is about 7 hours. oup.com This longer half-life makes cotinine a reliable biomarker for nicotine exposure. oup.comunt.edu Studies in rats have shown that after intravenous administration, the plasma clearance for nicotine is significantly higher than for cotinine (2.5–4.4 L/h/kg for nicotine vs. 0.12–0.21 L/h/kg for cotinine). frontiersin.org
Brain tissue concentrations are also a critical measure. In rats, the brain half-life of nicotine is approximately 50-90 minutes, while for cotinine it is around 350 minutes. frontiersin.org This indicates a prolonged presence of the primary metabolite in the central nervous system.
The table below summarizes pharmacokinetic parameters of nicotine and cotinine in rats from various studies.
| Parameter | Nicotine | Cotinine | Animal Model | Administration Route | Source |
| Half-life (Plasma) | ~1 hour | ~7 hours | Male Sprague-Dawley Rats | Intravenous | oup.com |
| Half-life (Plasma) | 20-70 minutes | 5.0-9.0 hours | Rats | Intravenous | frontiersin.org |
| Half-life (Brain) | ~50-90 minutes | ~350 minutes | Rats | Not Specified | frontiersin.org |
| Plasma Clearance | 2.5–4.4 L/h/kg | 0.12–0.21 L/h/kg | Rats | Intravenous | frontiersin.org |
| Max Concentration (NACsh Dialysate) | ~51 ng/ml | ~14 ng/ml | Rats | Subcutaneous | nih.gov |
| Max Concentration (NACsh Dialysate) | 19-21 ng/ml | 14-25 ng/ml | Alcohol-Preferring Rats | Intragastric | nih.gov |
Influence of Co-Administered Agents on Nicotine Pharmacokinetics (e.g., Menthol)
The co-administration of other substances can significantly alter the pharmacokinetics of nicotine. Menthol (B31143), a common additive in tobacco products, has been shown to inhibit the metabolism of nicotine. oup.com
In mice, intraperitoneal administration of menthol has been found to decrease the clearance of nicotine by about two-fold and increase its total exposure (AUC). oup.comresearchgate.netplos.org This effect is attributed to menthol's inhibition of CYP2A6, the primary enzyme responsible for nicotine metabolism. unt.eduoup.com Menthol itself can be a substrate for CYP2A6, suggesting a competitive inhibition mechanism. oup.com
This alteration in metabolism has functional consequences. For instance, menthol pretreatment in mice has been shown to prolong the duration of nicotine's pharmacological effects. researchgate.netplos.org The potentiation of nicotine withdrawal intensity by menthol has also been linked to a significant increase in nicotine plasma levels. researchgate.netresearchgate.net
The table below illustrates the impact of menthol on nicotine's pharmacokinetic parameters in mice.
| Pharmacokinetic Parameter | Nicotine Alone | Nicotine + Menthol | Animal Model | Source |
| Area Under the Curve (AUC) | 119 ± 8 | 181 ± 7 | ICR Mice | plos.org |
| Clearance | Decreased by ~2-fold | - | Mice | oup.comresearchgate.net |
Age-Related Differences in Nicotine Disposition in Non-Human Primates
Age is a significant factor influencing the disposition of nicotine. Studies in non-human primates, which have a nicotine metabolism pattern similar to humans, have provided valuable insights into these age-related differences. mdpi.com
Research using adult and adolescent squirrel monkeys has demonstrated that adolescents may clear nicotine and its metabolite cotinine more rapidly than adults. researchgate.net Physiologically-based pharmacokinetic (PBPK) models have indicated that the systemic clearance of nicotine and cotinine in adolescent monkeys could be approximately two to three times higher than in adult monkeys on a per-body-weight basis. researchgate.net
These findings suggest that developmental changes in metabolic pathways and physiological parameters contribute to the observed age-related differences in how nicotine is processed and eliminated from the body. researchgate.netresearchgate.net
Investigative Applications and Research Utility of Nicotine D Bitartrate
Tool for Studying Nicotine's Effects on Biological Systems
Nicotine (B1678760) d-bitartrate is frequently utilized in preclinical studies to investigate the fundamental biological and behavioral effects of nicotine. Researchers employ this compound in animal models to explore the mechanisms underlying nicotine dependence and reinforcement. researchgate.netfrontiersin.org For instance, studies have used nicotine bitartrate (B1229483) to demonstrate that nicotine alone can serve as an effective reinforcer, leading to self-administration behaviors in rats. researchgate.net These models are crucial for dissociating the primary reinforcing effects of the chemical itself from other sensory or social factors involved in tobacco use. nih.gov
The compound is also instrumental in studying how nicotine affects cognitive functions. Research in animal models using nicotine bitartrate has shown that chronic nicotine administration can enhance performance in tasks requiring attention. nih.gov Furthermore, its use in pharmacokinetic studies helps to compare the reinforcing effects and in-vivo behavior of different nicotine forms, such as freebase versus various salts, providing insights into why certain formulations may be more popular in products like electronic cigarettes. frontiersin.orgfrontiersin.org The stability and solubility of nicotine d-bitartrate ensure consistent and reproducible conditions in these experimental paradigms. nih.govnih.gov
Contributions to Understanding Neuroprotection Mechanisms
This compound has been instrumental in research exploring the potential neuroprotective properties of nicotine. A significant body of research suggests that nicotine may offer protective effects against neurodegenerative conditions like Parkinson's and Alzheimer's disease. frontiersin.orgnih.govresearchgate.net This research often involves the use of nicotine bitartrate in experimental models. frontiersin.org
Studies have shown that neurodegenerative diseases are often associated with a decrease in nicotinic acetylcholine (B1216132) receptors (nAChRs) in the brain. frontiersin.org Nicotine's interaction with these receptors, particularly the α7 and α4β2 subtypes, is a key area of investigation. frontiersin.orgalzdiscovery.orgmdpi.com Activation of α7-nAChRs by nicotine is believed to be a significant contributor to its neuroprotective and anti-inflammatory effects. nih.govmdpi.com Research suggests that nicotine can suppress neuronal damage by reducing the generation of reactive oxygen species (ROS) through the activation of α7-nAChRs. frontiersin.org This action helps mitigate oxidative stress, a key pathological feature in many neurocognitive disorders. frontiersin.org Furthermore, nicotine stimulation of α7-nAChRs has been shown to reduce microglial activation and protect neurons by diminishing inflammatory stress. mdpi.com
Role in Preclinical Models for Regulatory Science
The use of this compound is pivotal in preclinical studies designed to inform regulatory science, particularly concerning tobacco products and nicotine delivery systems. Because it is more stable than pure nicotine freebase, nicotine bitartrate dihydrate is often selected for rodent toxicity studies that are essential for evaluating the specific health effects of nicotine itself, separate from the thousands of other chemicals in tobacco smoke. nih.gov
These toxicological assessments, such as those conducted by the National Institute of Environmental Health Sciences (NIEHS), provide data on the effects of nicotine when administered in controlled settings, for example, through drinking water in animal models. nih.govnih.gov Such studies are fundamental for understanding the potential adverse outcomes associated with nicotine exposure from sources like electronic cigarettes and nicotine replacement therapies. nih.gov The findings from these preclinical models help regulatory agencies establish a scientific basis for policies aimed at mitigating tobacco-related diseases. nih.govresearchgate.net
Applications in Investigating Inflammatory Pathways
This compound is widely used as a research tool to investigate the complex, and often dual, role of nicotine in modulating inflammatory processes. nih.govnih.govfrontiersin.org As an agonist of nAChRs found on various immune cells, nicotine can initiate signaling cascades that either suppress or, in some contexts, promote inflammation. frontiersin.orgahajournals.orgaai.org
A substantial body of research demonstrates nicotine's potent anti-inflammatory properties across various experimental models. nih.govresearchgate.net This effect is largely mediated through the "cholinergic anti-inflammatory pathway," where nicotine activates α7 nAChRs on immune cells like macrophages. semanticscholar.orgfrontiersin.org This activation inhibits the production and release of pro-inflammatory cytokines. plos.orgnih.gov
In models of sepsis, nicotine has been shown to suppress the secretion of pro-inflammatory mediators like TNF-α, leading to increased survival rates in mice. frontiersin.org Similarly, in experimental colitis, nicotine administration reduces histological inflammation and suppresses levels of TNF-α, IL-1β, and IL-6. nih.govphysiology.org Studies on experimental arthritis have also revealed that nicotine can reduce clinical scores of the disease, decrease immune cell infiltration, and lower the expression of pro-inflammatory cytokines such as IL-17 and IL-6. nih.govfrontiersin.org
| Experimental Model | Key Anti-inflammatory Findings | Cytokines Modulated | Reference |
|---|---|---|---|
| Sepsis / Endotoxemia | Inhibited pro-inflammatory cytokine production from macrophages and monocytes. | ↓ TNF-α, ↓ IL-1β, ↓ IL-6, ↓ IL-12, ↑ IL-10 | nih.govsemanticscholar.orgplos.org |
| Inflammatory Bowel Disease (IBD) / Colitis | Reduced histologic inflammation and suppressed cytokine levels. | ↓ TNF-α, ↓ IL-1β, ↓ IL-6 | nih.govphysiology.org |
| Arthritis (e.g., CIA model) | Reduced clinical scores, synovial inflammation, and cytokine expression. | ↓ TNF-α, ↓ IL-6, ↓ IL-17A | nih.govfrontiersin.org |
| Hypersensitivity Pneumonitis | Decreased total lung cells and tissue inflammation. | ↓ IFN-γ | atsjournals.org |
| Viral Myocarditis | Alleviated myocardial injury and improved survival rate. | ↓ IL-1β, ↓ IL-6, ↓ IL-17A, ↓ TNF-α | researchgate.netfrontiersin.org |
In contrast to its widespread anti-inflammatory effects, nicotine can also exert pro-inflammatory actions in specific biological contexts. nih.govnih.gov This is most prominently documented in models of oral inflammation. nih.govfrontiersin.org Research indicates that nicotine can promote and aggravate conditions such as periodontitis and gingivitis, particularly when oral pathogenic bacteria are present. nih.govnih.gov In studies of human periodontal ligament cells, nicotine has been shown to indirectly modulate the production of cytokines like TNF-α and IL-10, potentially altering immune responses and increasing susceptibility to periodontitis. frontiersin.org
Beyond oral health, pro-inflammatory responses to nicotine have been observed in other specific models. For example, in spontaneously hypertensive rats (SHR), nicotine administration results in a pro-inflammatory effect, expanding a population of inflammatory macrophages, whereas it has an anti-inflammatory effect in normotensive control rats. ahajournals.org This suggests that the baseline pathological state of the subject can determine the nature of the inflammatory response to nicotine. ahajournals.org
The immunomodulatory effects of nicotine are primarily mediated through its interaction with nAChRs expressed on the surface of various immune cells, including macrophages, monocytes, and lymphocytes. aai.orgplos.orgnih.gov The α7 subtype of nAChR is a key player in these processes. nih.govmdpi.comsemanticscholar.org
The binding of nicotine to α7 nAChR initiates intracellular signaling cascades that suppress inflammation. semanticscholar.org One of the central mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. semanticscholar.orgnih.gov Activation of α7 nAChR can prevent the degradation of IκB, an inhibitor of NF-κB, thereby blocking NF-κB from translocating to the nucleus and initiating the transcription of pro-inflammatory cytokine genes. semanticscholar.org
Another critical pathway involves the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling cascade. mdpi.comfrontiersin.org Nicotine stimulation of α7 nAChR can activate this pathway, which has been shown to suppress the production of inflammatory mediators in fibroblast-like synoviocytes from patients with rheumatoid arthritis. frontiersin.org The activation of nAChRs also modulates mitogen-activated protein kinase (MAPK) pathways and intracellular calcium levels, ultimately leading to a decreased expression of pro-inflammatory cytokines. semanticscholar.org
| Receptor/Pathway | Effect of Nicotine Activation | Outcome | Reference |
|---|---|---|---|
| α7 Nicotinic Acetylcholine Receptor (α7 nAChR) | Binds to the receptor on immune cells (e.g., macrophages). | Initiates downstream anti-inflammatory signaling. | nih.govmdpi.comsemanticscholar.org |
| NF-κB Pathway | Inhibits activation and nuclear translocation of NF-κB. | Suppresses transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6). | semanticscholar.orgnih.gov |
| JAK2-STAT3 Pathway | Activates the pathway. | Mediates anti-inflammatory effects in specific cell types like synoviocytes. | mdpi.comfrontiersin.org |
| MAPK Pathways (p38, p44) | Reduces phosphorylation. | Contributes to decreased expression of pro-inflammatory cytokines. | semanticscholar.org |
| T-helper Cell Polarization | Inhibits polarization to Th1 and Th17; promotes polarization to Th2. | Shifts immune response from pro-inflammatory to anti-inflammatory. | researchgate.netnih.gov |
Use in Studying Brainstem Ascending Arousal System Dynamics
This compound serves as a critical pharmacological tool for investigating the complex neural circuits of the brainstem ascending arousal system. This system, a network of neuronal populations originating in the brainstem and projecting to higher brain centers, is fundamental in regulating states of wakefulness and arousal. Nicotine's ability to modulate these pathways makes its stable salt form, this compound, invaluable for controlled experimental probing.
Research utilizing nicotine has demonstrated that it can induce electroencephalogram (EEG) activation, a marker of arousal, by acting on sites within the pons and mesencephalon regions of the brainstem. umich.edu This effect is believed to be mediated through a cholinergic mechanism, where nicotine mimics the action of the endogenous neurotransmitter acetylcholine. umich.edu The cholinergic system is a key component of the ascending arousal system, and its activation contributes to cortical arousal and wakefulness. jneurosci.org Studies have shown that nicotine administration increases wakefulness and decreases both non-rapid eye movement sleep (NREMS) and rapid eye movement sleep (REMS). jneurosci.org
Investigations using nicotine tartrate salts have helped identify specific brainstem nuclei that are activated during nicotine exposure. These include key areas of the ascending arousal network such as the ventral tegmental area (VTA) and the locus coeruleus (LC). nih.gov Furthermore, research into Sudden Infant Death Syndrome (SIDS) has utilized L-nicotine bitartrate in receptor binding studies. nih.gov These studies explore abnormalities in cholinergic and serotonergic neurotransmitter networks within the medulla oblongata, a part of the brainstem that regulates cardiorespiratory control and arousal. nih.govphysiology.org Findings indicate that nicotinic receptor binding is altered in brainstem nuclei critical to the ascending arousal system, highlighting the compound's utility in elucidating pathological changes in these vital neural pathways. nih.gov
Table 1: Research Findings on Nicotine's Role in the Brainstem Arousal System
| Study Focus | Brain Region(s) Investigated | Key Finding | Reference(s) |
|---|---|---|---|
| EEG Activation | Ponto-mesencephalic Brainstem | Nicotine produces EEG activation, suggesting a direct arousing effect on the brainstem reticular formation. | umich.edu |
| Sleep-Wake Regulation | General (Systemic Administration) | Nicotine increases wakefulness and decreases NREMS and REMS, an effect mediated by β2-containing nicotinic acetylcholine receptors. | jneurosci.org |
| Neuronal Activation | Ventral Tegmental Area (VTA), Locus Coeruleus (LC) | Nicotine administration leads to c-Fos activation in these key arousal-related nuclei. | nih.gov |
Development of Nicotine Analogs for Structure-Activity Relationship Studies
This compound is a foundational compound in the development of novel nicotine analogs for structure-activity relationship (SAR) studies. SAR analysis is a cornerstone of medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. By using a well-defined, stereochemically pure compound like this compound as a reference, researchers can systematically modify parts of the molecule and assess how these changes affect its interaction with nicotinic acetylcholine receptors (nAChRs).
A key application is in studying stereospecificity—the differential effects of a molecule's enantiomers. Naturally occurring nicotine is the (-)-enantiomer. The d-tartrate salt has been instrumental in resolving racemic nicotine mixtures to isolate the less active (+)-nicotine enantiomer. researchgate.net By comparing the biological potency of the two enantiomers, researchers can quantify the stereospecificity of the nAChR binding pocket. For instance, studies have shown that (+)-nicotine, as the di-d-tartrate salt, is significantly less potent than the natural (-)-nicotine form, indicating a high degree of stereospecificity at the receptor level. researchgate.net
The synthesis of various nicotine analogs, including those with modified pyrrolidine (B122466) or pyridine (B92270) rings, allows scientists to map the pharmacophore of the nAChR. researchgate.net These synthetic efforts, which often use the natural nicotine structure as a template, are aimed at developing potential therapeutic agents for conditions like Alzheimer's disease, by creating agonists that selectively target specific nAChR subtypes, such as the α4β2 receptor. researchgate.netwikipedia.org this compound, as a stable and characterized reference standard, ensures that the activity of newly synthesized analogs can be reliably compared against the parent compound.
Table 2: Stereospecificity of Nicotine Enantiomers at Nicotinic Receptors
| Biological Effect | Potency Ratio ((+)-nicotine vs. (-)-nicotine) | Implication for SAR | Reference(s) |
|---|---|---|---|
| Lethality in Mice | 0.14 | The receptor interaction mediating toxicity is highly sensitive to the stereochemistry of the ligand. | researchgate.net |
| Blood Pressure in Rats | 0.06 | The cardiovascular nAChRs show a strong preference for the (-)-enantiomer. | researchgate.net |
Standardization in In Vitro and In Vivo Research Practices
The use of this compound is essential for the standardization of both in vitro and in vivo research. Standardization ensures that experimental results are consistent, reproducible, and comparable across different studies and laboratories. Nicotine free base is an oily, volatile liquid that readily oxidizes and changes color when exposed to air or light. nih.gov These properties make it difficult to handle, weigh accurately, and prepare in stable, known concentrations, posing significant challenges to experimental reproducibility.
In contrast, this compound dihydrate is a stable, white, crystalline powder. nih.govnih.gov Its solid nature allows for precise weighing and the preparation of accurate standard solutions. asianpubs.org Its stability ensures that the compound does not degrade over the course of an experiment, providing a consistent active substance. For these reasons, nicotine bitartrate dihydrate was selected as the test article for large-scale rodent toxicology and cancer studies by the National Institute of Environmental Health Sciences (NIEHS), as it provides stability and solubility in drinking water for administration. nih.govnih.gov
Nicotine bitartrate dihydrate is also recognized as a pharmaceutical reference standard by bodies such as the United States Pharmacopeia (USP). sigmaaldrich.com As a USP Reference Standard and a Certified Reference Material, it is used for specified quality control tests and assays to determine the strength, purity, and identity of nicotine in various products. sigmaaldrich.comsigmaaldrich.com In analytical chemistry, its stability and purity are leveraged to develop and validate quantitative methods, such as UV spectrophotometry, for the analysis of nicotine in pharmaceutical formulations. asianpubs.orgresearchgate.net This role as an official standard underscores its importance in ensuring the accuracy and reliability of preclinical research findings.
Table 3: Comparison of Physicochemical Properties for Research Standardization
| Property | Nicotine Free Base | This compound Dihydrate | Advantage for Standardization | Reference(s) |
|---|---|---|---|---|
| Physical State | Oily Liquid | Crystalline Solid (Powder) | Allows for accurate weighing and easier handling. | nih.govscispace.com |
| Stability | Unstable; oxidizes and turns brown in air/light | Stable | Ensures consistent concentration and purity throughout experiments. | nih.govnih.gov |
| Solubility | Soluble in water below 60°C | Highly soluble in water | Facilitates preparation of aqueous solutions for in vitro and in vivo studies. | nih.govasianpubs.org |
| Official Status | N/A | USP Reference Standard; Certified Reference Material | Provides a globally recognized standard for quality, purity, and identity, ensuring comparability of data. | sigmaaldrich.comsigmaaldrich.com |
Future Directions and Emerging Research Avenues
Advanced Preclinical Models for Complex Nicotine (B1678760) Research
To unravel the intricate effects of nicotine d-bitartrate on the brain and behavior, researchers are moving beyond traditional animal models to embrace more sophisticated and translationally relevant systems. These advanced preclinical models offer unprecedented opportunities to investigate the neurobiology of nicotine in a more nuanced and human-like context.
Human induced pluripotent stem cells (iPSCs) represent a powerful tool for modeling the effects of nicotine on the cardiovascular system in a diverse population. nih.gov By generating iPSC-derived endothelial cells (iPSC-ECs) from individuals of various ancestries, researchers can study the interindividual variation in responses to nicotine exposure. nih.gov This approach allows for the investigation of how genetic differences may influence the cellular effects of nicotine, providing a valuable resource for understanding the direct impact of the compound on the endothelium. nih.gov
Another promising avenue is the use of genetically engineered animal models that allow for the precise manipulation of specific neural circuits. For instance, the use of optogenetics and chemogenetics enables researchers to selectively activate or inhibit specific neuronal populations involved in nicotine's effects. These techniques provide a powerful means to dissect the causal role of different brain circuits in nicotine-related behaviors.
Furthermore, the development of more complex behavioral paradigms in animal models is crucial for capturing the multifaceted nature of nicotine's influence. These paradigms can assess not only the reinforcing properties of nicotine but also its effects on cognition, mood, and decision-making, providing a more comprehensive understanding of its behavioral pharmacology.
| Model Type | Description | Key Research Applications |
| Human iPSC-derived cells | Patient-derived stem cells differentiated into specific cell types (e.g., neurons, endothelial cells). | Studying population-specific and individual genetic variability in nicotine response. |
| Organoids | Three-dimensional cell cultures that mimic the structure and function of organs. | Investigating the developmental and chronic effects of nicotine on brain and other organ systems. |
| Humanized Mouse Models | Mice genetically engineered to express human genes or receptors. | Examining the specific interactions of nicotine with human-relevant molecular targets. |
| Optogenetic/Chemogenetic Models | Animal models where specific neurons are genetically modified to be controlled by light or specific chemicals. | Dissecting the precise neural circuits underlying nicotine's behavioral and physiological effects. |
| Advanced Behavioral Paradigms | Complex behavioral tasks in animals that model human cognitive functions and decision-making. | Assessing the impact of nicotine on higher-order cognitive processes beyond simple reward. |
Integration of Omics Technologies in this compound Studies
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biomedical research by enabling a global and unbiased analysis of biological systems. The integration of these powerful approaches in this compound studies is providing unprecedented insights into the molecular mechanisms underlying its effects.
Genomics research has been instrumental in identifying genetic factors that contribute to nicotine dependence. sequencing.comnih.gov Genome-wide association studies (GWAS) have pinpointed specific genetic loci and single nucleotide polymorphisms (SNPs) associated with smoking behaviors and nicotine dependence. sequencing.comneurosciencenews.com For example, variations in genes encoding nicotinic acetylcholine (B1216132) receptor (nAChR) subunits, such as the CHRNA5-CHRNA3-CHRNB4 gene cluster, have been strongly linked to an individual's susceptibility to nicotine addiction. nih.govneurosciencenews.com Twin studies have further underscored the heritability of nicotine metabolism, with a significant portion of the variability attributed to genetic factors, particularly polymorphisms in the CYP2A6 gene, which encodes the primary enzyme responsible for nicotine metabolism. nih.gov
Transcriptomics , the study of the complete set of RNA transcripts, offers a dynamic view of how nicotine alters gene expression. nih.govfrontiersin.org Transcriptomic analyses of iPSC-derived endothelial cells exposed to nicotine have revealed significant interindividual variation in gene expression responses, highlighting the role of genetic background in mediating nicotine's cellular effects. nih.gov In animal models, single-nucleus transcriptomics of the ventral tegmental area (VTA) during nicotine self-administration has revealed cell-type-specific transcriptional changes, particularly in genes related to energy metabolism. nih.gov
Proteomics provides a direct measure of the functional molecules in a cell—the proteins. Proteomic studies have identified numerous proteins whose expression is altered in response to nicotine. nih.govresearchgate.netresearchgate.net For instance, in the striatum of rats repeatedly treated with nicotine, proteomic analysis identified changes in the expression of proteins such as zinc-finger binding protein-89 (ZBP-89) and brain-derived neurotrophic factor (BDNF). nih.gov Temporal proteomic profiling of human cell lines exposed to nicotine has revealed time-dependent changes in protein abundance, with alterations in mitochondrial proteins and immune pathways being prominent. nih.govfao.org
Metabolomics , the comprehensive analysis of metabolites, offers a snapshot of the metabolic state of an organism in response to nicotine. nih.govresearchgate.netresearchgate.nettobaccoinduceddiseases.org Metabolomic studies in mice have shown that nicotine exposure leads to significant disruptions in lipid, amino acid, and nucleotide metabolism. nih.gov In human monocytes, metabolomic analysis has identified various nicotine biotransformation products, with cotinine (B1669453) and nornicotine being the major cellular metabolites. researchgate.netresearchgate.net These studies have also revealed alterations in metabolites associated with oxidative stress and neuroinflammation. researchgate.net
| Omics Technology | Key Findings in Nicotine Research |
| Genomics | Identification of genetic variants in nAChR and CYP2A6 genes associated with nicotine dependence and metabolism. nih.govneurosciencenews.com |
| Transcriptomics | Revelation of cell-type-specific and interindividual variations in gene expression in response to nicotine. nih.govnih.gov |
| Proteomics | Identification of nicotine-associated proteins involved in neuroplasticity, mitochondrial function, and immune responses. nih.govnih.gov |
| Metabolomics | Characterization of metabolic disruptions in lipid and amino acid pathways and identification of key nicotine metabolites. nih.govresearchgate.netresearchgate.net |
Novel Applications in Systems Neuroscience
Systems neuroscience aims to understand how neural circuits give rise to complex functions and behaviors. This compound, with its profound effects on the central nervous system, serves as a powerful pharmacological tool to probe the function of various neural systems.
Nicotine primarily exerts its effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs), which are widely distributed throughout the brain. youtube.comnih.gov The activation of these receptors leads to the release of a variety of neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), acetylcholine, serotonin (B10506), GABA, and glutamate (B1630785). youtube.comrjptonline.orgnih.gov This broad neurochemical action underlies nicotine's complex behavioral effects, from enhancing attention and cognitive function to its rewarding and addictive properties. youtube.comwikipedia.orgtruthinitiative.orgvichealth.vic.gov.au
A key circuit implicated in the rewarding effects of nicotine is the mesolimbic dopamine system, which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAc). nih.govyoutube.com Nicotine increases the firing of dopaminergic neurons in the VTA and stimulates dopamine release in the NAc, a process central to its reinforcing properties. nih.govnih.govyoutube.com
Beyond the mesolimbic pathway, nicotine also modulates the activity of other critical brain circuits. For instance, it affects cortico-thalamo-cortical connections, which are vital for sensory information gating and attention. nih.gov Nicotine's ability to enhance cognitive functions is thought to be mediated, in part, by its actions on these circuits and its ability to increase acetylcholine release. youtube.com
The development of advanced neuroimaging techniques, such as in vivo calcium imaging and large-scale brain imaging, in preclinical models allows for the real-time monitoring of neural activity in response to nicotine. These methods provide an unprecedented view of how nicotine dynamically alters the function of specific neural ensembles and large-scale brain networks, offering a deeper understanding of the neural basis of its behavioral effects.
Computational and Molecular Modeling Approaches
Computational and molecular modeling have become indispensable tools in modern pharmacology and drug discovery, and their application to this compound research is yielding significant insights into its molecular interactions and guiding the development of novel therapeutic agents.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govtandfonline.com Studies have used molecular docking to investigate the binding of nicotine and its analogs to different subtypes of nAChRs, such as α4β2 and α7. nih.govtandfonline.comtandfonline.commdpi.com These studies have provided detailed information about the key amino acid residues involved in the binding and the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to binding affinity. nih.govtandfonline.comtandfonline.com
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of protein-ligand complexes over time. nih.govelifesciences.orgmdpi.comoup.comcell.com MD simulations of nicotine bound to nAChRs and acetylcholine-binding protein (AChBP), a structural homolog of the nAChR ligand-binding domain, have revealed the dynamic nature of the binding pocket and the role of water molecules in mediating interactions. oup.comcell.com These simulations have also been used to explore the conformational transitions that occur upon agonist binding, providing insights into the mechanisms of receptor activation. elifesciences.org
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.net QSAR models have been developed for nicotine analogs to predict their binding affinity for nAChRs and their activity as inhibitors of enzymes involved in nicotine metabolism, such as CYP2A6. nih.govnih.govresearchgate.net These models can be used to guide the design of new compounds with desired pharmacological properties.
In silico screening , also known as virtual screening, involves the use of computational methods to screen large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govaip.orgaip.orgnih.govmdpi.com This approach has been successfully used to identify novel ligands for nAChRs. nih.govaip.orgaip.orgnih.gov By screening large compound databases against the crystal structure of nAChRs or their homologs, researchers have been able to identify structurally diverse compounds with the potential to modulate receptor activity. nih.govaip.orgaip.orgnih.gov
| Modeling Approach | Description | Application in Nicotine Research |
| Molecular Docking | Predicts the binding orientation of a ligand to a receptor. | Elucidating the binding modes of nicotine and its analogs to nAChR subtypes. nih.govtandfonline.comtandfonline.commdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Investigating the conformational dynamics and stability of nicotine-nAChR complexes. nih.govelifesciences.orgmdpi.comoup.comcell.com |
| QSAR | Relates chemical structure to biological activity. | Predicting the binding affinity and metabolic stability of novel nicotine analogs. nih.govnih.govresearchgate.net |
| In Silico Screening | Computationally screens large compound libraries for potential hits. | Identifying novel and structurally diverse ligands for nicotinic receptors. nih.govaip.orgaip.orgnih.gov |
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize nicotine d-bitartrate with high purity for experimental use?
- Methodological Answer : Synthesis involves reacting nicotine with d-bitartaric acid under controlled stoichiometric conditions, followed by recrystallization in polar solvents (e.g., ethanol/water mixtures). Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry and high-performance liquid chromatography (HPLC) to verify purity (>98%). For novel batches, elemental analysis and mass spectrometry should supplement these techniques to ensure molecular identity .
Q. What standardized assays are recommended to evaluate this compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using International Council for Harmonisation (ICH) guidelines: expose samples to temperatures (e.g., 25°C, 40°C), humidity (75% RH), and light. Monitor degradation via HPLC-UV for nicotine content and chiral purity. Pair with mass spectrometry to identify degradation byproducts. Include kinetic modeling to predict shelf-life under standard lab conditions .
Q. How should researchers design dose-response studies for this compound in neuropharmacological models?
- Methodological Answer : Use in vitro systems (e.g., α4β2 nicotinic acetylcholine receptor-expressing cell lines) to establish EC₅₀ values via electrophysiology or calcium flux assays. For in vivo models (e.g., rodent behavioral assays), apply logarithmic dosing (0.1–10 mg/kg) with saline controls. Normalize results to freebase nicotine equivalents and account for tartrate counterion effects on bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor-binding affinities of this compound across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, buffer composition) or enantiomeric impurities. Replicate experiments using standardized protocols (e.g., uniform radioligand competition assays at pH 7.4). Cross-validate with orthogonal methods like surface plasmon resonance (SPR) and molecular dynamics simulations to assess binding kinetics. Report raw data with error margins to enable meta-analyses .
Q. What strategies are effective for isolating this compound’s effects from tartrate counterion interference in metabolic studies?
- Methodological Answer : Use isotopically labeled tartrate (e.g., ¹³C-labeled) to track its contribution to observed metabolic pathways. Compare results with nicotine-freebase controls in parallel experiments. Employ tandem mass spectrometry (LC-MS/MS) to differentiate nicotine and tartrate metabolites in biological matrices (e.g., plasma, liver homogenates) .
Q. How can researchers address gaps in toxicological data for this compound, particularly regarding chronic exposure?
- Methodological Answer : Design longitudinal in vivo studies with repeated dosing (e.g., 6–12 months) in rodent models, assessing organ toxicity via histopathology and serum biomarkers (e.g., ALT, creatinine). Include in vitro genotoxicity assays (Ames test, micronucleus assay) and compare results with existing data for nicotine freebase. Publish negative findings to mitigate publication bias .
Q. What computational approaches are suitable for modeling this compound’s interactions with non-neuronal targets (e.g., cytochrome P450 enzymes)?
- Methodological Answer : Perform molecular docking using crystal structures of CYP2A6 or CYP2B6 isoforms. Validate predictions with inhibition assays using human liver microsomes. Apply machine learning models trained on known nicotine-drug interactions to predict novel off-target effects. Share code and datasets for reproducibility .
Methodological Considerations
- Data Reproducibility : Document synthesis protocols, instrument calibration, and raw data in supplementary materials, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Statistical Rigor : Use power analysis to determine sample sizes and apply corrections for multiple comparisons (e.g., Bonferroni) in hypothesis testing .
- Ethical Reporting : Disclose conflicts of interest and negative results to reduce bias. Cite primary literature over reviews unless contextualizing historical trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
